molecular formula C7H13NO2 B3130564 3-[(Cyclopropylmethyl)amino]propanoic acid CAS No. 343632-94-0

3-[(Cyclopropylmethyl)amino]propanoic acid

Cat. No. B3130564
M. Wt: 143.18 g/mol
InChI Key: XFNZJXJSAHLZGP-UHFFFAOYSA-N
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Patent
US06503949B1

Procedure details

The above resin bound acrylic acid (50 mg) was treated with 300 μmol cyclopropylmethyl amine (21.3 mg) in 300 μL DMSO for 72 hours at 25° C. The excess reagent was filtered off and the resin was washed with 3×1 mL DMSO and 3×1 mL DMF.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
21.3 mg
Type
reactant
Reaction Step Two
Name
Quantity
300 μL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[CH:6]1([CH2:9][NH2:10])[CH2:8][CH2:7]1>CS(C)=O>[CH:6]1([CH2:9][NH:10][CH2:3][CH2:2][C:1]([OH:5])=[O:4])[CH2:8][CH2:7]1

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
C(C=C)(=O)O
Step Two
Name
Quantity
21.3 mg
Type
reactant
Smiles
C1(CC1)CN
Name
Quantity
300 μL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The excess reagent was filtered off
WASH
Type
WASH
Details
the resin was washed with 3×1 mL DMSO and 3×1 mL DMF

Outcomes

Product
Name
Type
Smiles
C1(CC1)CNCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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